3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
The compound 3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by:
- A 4-chlorophenylmethyl substituent at position 3 of the quinazoline core.
- A 2-sulfanylidene (thiocarbonyl) group and 4-oxo (keto) moiety on the quinazoline ring.
- A 7-carboxamide group with an N-(3-methylbutyl) substituent.
Evidence indicates its role as a T-type calcium channel alpha-1G subunit inhibitor, with an IC50 value of 1100.0 nM . The 4-chlorophenyl group likely enhances lipophilicity and target binding, while the branched 3-methylbutyl chain may influence solubility and metabolic stability.
Properties
Molecular Formula |
C21H22ClN3O2S |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H22ClN3O2S/c1-13(2)9-10-23-19(26)15-5-8-17-18(11-15)24-21(28)25(20(17)27)12-14-3-6-16(22)7-4-14/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,26)(H,24,28) |
InChI Key |
UZMJCJACEKGDCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 4-chlorobenzylamine with 2-aminobenzamide under acidic conditions to form the quinazoline core. This intermediate is then subjected to further functionalization reactions, such as alkylation with 3-methylbutyl bromide and oxidation to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of catalysts and green chemistry principles can help minimize waste and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Thiolation: Thiolation can be achieved using reagents like thiourea or hydrogen sulfide (H2S).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxo groups, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Quinazoline Derivatives
Key structural analogs differ primarily in the N-substituent of the carboxamide group and the aryl/alkyl groups on the quinazoline core.
Table 1: Structural and Functional Comparison
Key Observations:
N-Substituent Effects :
- The 3-methylbutyl group in the target compound is a branched alkyl chain, which may improve membrane permeability compared to bulkier aryl groups like 2-methoxyphenylmethyl () or cyclic ethers like oxolan-2-ylmethyl ().
- Aryl substituents (e.g., 2-methoxyphenylmethyl) could enhance π-π stacking interactions with target proteins but may reduce metabolic stability due to increased hydrophobicity.
Compounds with sulfamoylphenyl substituents () prioritize hydrogen-bonding interactions, which may enhance solubility but reduce passive diffusion.
Functional Group Impact :
- The 2-sulfanylidene and 4-oxo groups are conserved across analogs, suggesting their critical role in scaffold stability and target engagement.
- The carboxamide group at position 7 is a common pharmacophore, with substituent choice influencing steric and electronic effects.
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